REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[O:19]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]1[CH:48]=[C:47]([O:49][CH3:50])[CH:46]=[CH:45][C:44]=1[NH:51]C(=O)OC(C)(C)C)[Si](C(C)(C)C)(C)C>C1COCC1>[CH3:50][O:49][C:47]1[CH:48]=[C:43]2[C:44](=[CH:45][CH:46]=1)[NH:51][C:41]([CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][OH:19])=[CH:42]2 |f:0.1|
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
tert-butyl {2-[16-(tert-butyl-dimethylsilanoxy)-hexadecynyl]-4-methoxyp henyl}-carbamate
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCCCCCCCCCCCCCC#CC1=C(C=CC(=C1)OC)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After removing THF
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 50 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with AcOEt (50 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The resulting concentrate
|
Type
|
CUSTOM
|
Details
|
flush chromatography (eluate: hexane-AcOEt=70-30)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)CCCCCCCCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.1 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |